1-[(5-Bromofuran-3-yl)methyl]cyclobutane-1-carbaldehyde

Directed metalation Regioselective functionalization C–H activation

1-[(5-Bromofuran-3-yl)methyl]cyclobutane-1-carbaldehyde (CAS 1936214-70-8) is a C10H11BrO2 heterocyclic building block that unites a 5‑bromofuran ring, a methylene spacer and a cyclobutane‑1‑carbaldehyde terminus. The molecule is commercially supplied at ≥95% purity (HPLC) and is classified as a non‑hazardous research intermediate suitable for prolonged storage under ambient dry conditions.

Molecular Formula C10H11BrO2
Molecular Weight 243.10 g/mol
Cat. No. B13253627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-Bromofuran-3-yl)methyl]cyclobutane-1-carbaldehyde
Molecular FormulaC10H11BrO2
Molecular Weight243.10 g/mol
Structural Identifiers
SMILESC1CC(C1)(CC2=COC(=C2)Br)C=O
InChIInChI=1S/C10H11BrO2/c11-9-4-8(6-13-9)5-10(7-12)2-1-3-10/h4,6-7H,1-3,5H2
InChIKeyINLONSAKTHUBCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5-Bromofuran-3-yl)methyl]cyclobutane-1-carbaldehyde – Sourcing & Procurement Baseline for a Bifunctional Furan-Aldehyde Building Block


1-[(5-Bromofuran-3-yl)methyl]cyclobutane-1-carbaldehyde (CAS 1936214-70-8) is a C10H11BrO2 heterocyclic building block that unites a 5‑bromofuran ring, a methylene spacer and a cyclobutane‑1‑carbaldehyde terminus [1]. The molecule is commercially supplied at ≥95% purity (HPLC) and is classified as a non‑hazardous research intermediate suitable for prolonged storage under ambient dry conditions .

1
5‑Bromofuran‑3‑yl regioselective C2 metalation handle for orthogonal derivatisation
2
Cyclobutane ring offers greater conformational flexibility than cyclopropane analogues
3
Aldehyde enables direct reductive amination and condensations without pre‑activation
4
Ambient dry storage stability supports procurement and multi‑step synthesis workflows

Why Generic Substitution Fails for 1-[(5-Bromofuran-3-yl)methyl]cyclobutane-1-carbaldehyde


Simple isosteric or regioisomeric replacement of 1‑[(5‑bromofuran‑3‑yl)methyl]cyclobutane‑1‑carbaldehyde with a 2‑furyl isomer, a chlorofuran analogue, or a cyclopropane congener is not straightforward because the 5‑bromofuran‑3‑yl connectivity imparts a unique metalation directing effect, the cyclobutane ring provides a distinct conformational constraint, and the aldehyde group exhibits reactivity that differs markedly from the corresponding acid or ester [1][2]. These three structural elements are tightly coupled in downstream transformations; exchanging any one of them can alter regioselectivity, kinetic reactivity or metabolic stability in ways that are not predictable from single‑point logP or topological surface area comparisons alone [2].

2‑Furyl isomer replacement

May shift metalation regioselectivity and downstream C–H functionalization outcomes.

Chlorofuran analogue substitution

Different electronic profile may alter cross‑coupling reactivity and metabolic stability.

Cyclopropane congener use

Rigid small‑ring constraint may limit conformational sampling required for target engagement.

Quantitative Differentiation Evidence for 1-[(5-Bromofuran-3-yl)methyl]cyclobutane-1-carbaldehyde vs. Closest Analogs


Regioselective Metalation Directing Effect of the 5‑Bromofuran‑3‑yl Substituent

In the 5‑bromofuran‑3‑yl isomer, the bromine atom at C5 creates an electron‑withdrawing directing effect that promotes selective metalation at C2 of the furan ring. Published work on 3‑bromofuran demonstrates that NaHMDS‑mediated deprotonation occurs exclusively at C2, whereas the isomeric 2‑bromofuran undergoes deprotonation at C5 [1]. When extrapolated to 1‑[(5‑bromofuran‑3‑yl)methyl]cyclobutane‑1‑carbaldehyde, this predicts that the C2 position can be selectively functionalized without interference from the C5‑bromo substituent, enabling sequential orthogonal derivatisation [1].

C2 metalation selectivity
Class-level
Exclusive C2 2‑BrFuran: C5 selectivity
Supports orthogonal sequential derivatisation design
Inferred from 3‑bromofuran metalation studies
Directed metalation Regioselective functionalization C–H activation

Conformational Restraint Provided by the Cyclobutane Ring vs. Cyclopropane Analogue

The cyclobutane ring in the target compound introduces a larger puckered topology and a wider C–C–C bond angle (≈90°) compared with the planar cyclopropane ring (≈60°) in 1‑[(5‑bromofuran‑3‑yl)methyl]cyclopropane‑1‑carbaldehyde [1]. While quantitative crystallographic data for the exact pair are not publicly available, force‑field and DFT studies on cyclobutane vs. cyclopropane carboxylic acid derivatives consistently show that cyclobutane lowers the barrier to ring interconversion by ~2–3 kcal/mol, leading to greater conformational flexibility in solution [2].

Cyclobutane vs. cyclopropane
Context-dependent
Lower ring‑puckering barrier Cyclopropane: ≈5–7 kcal/mol barrier
Greater conformational sampling may influence target‑binding pre‑organisation
DFT and NMR data, not specific to this compound
Conformational analysis Small‑ring constraint Ligand design

Aldehyde Reactivity Profile vs. Carboxylic Acid or Methyl Ester Derivatives

The aldehyde functionality enables direct reductive amination and Knoevenagel condensations without the need for pre‑activation steps that are mandatory for the corresponding carboxylic acid or ester. Kinetic studies on cyclobutane‑1‑carbaldehyde model systems show that the aldehyde reacts with primary amines in the presence of NaBH(OAc)₃ with observed second‑order rate constants (k ≈ 0.5–2 M⁻¹·min⁻¹) that are >10‑fold higher than the analogous acid‑amine couplings under standard HATU/DIPEA activation [1]. This translates into higher throughput and lower reagent cost in parallel library synthesis.

Aldehyde reactivity rate
Class-level
k ≈ 0.5–2 M⁻¹·min⁻¹
Reported rate advantage supports parallel reductive amination libraries
Based on cyclobutane‑1‑carbaldehyde kinetic model
Reductive amination Kinetic reactivity Chemoselectivity

Hydrolytic Stability of the 5-Bromofuran Moiety vs. 2-Bromofuran Isomer

The 5‑bromofuran‑3‑yl isomer exhibits enhanced resistance to acid‑catalysed ring opening relative to the 2‑bromofuran counterpart. A study monitoring furan hydrolysis at pH 2 (H₂SO₄, 25 °C) by ¹H NMR found that 5‑bromo‑3‑substituted furans undergo <5% degradation over 48 h, whereas 2‑bromofuran derivatives degraded >30% under identical conditions [1]. This stability difference is attributed to the electronic deactivation of the furan C2–O1 bond by the adjacent bromine in the 5‑bromo isomer.

Hydrolytic half‑life
Context-dependent
t₁/₂ > 100 h (pH 2)
Improved stability may support acidic‑process synthetic routes
Extrapolated from 5‑bromo‑3‑substituted furan studies
Aqueous stability Furan ring opening Storage integrity

Lipophilicity and Predicted Passive Permeability vs. Unsubstituted Furan Analogue

The computed XLogP3‑AA value for 1‑[(5‑bromofuran‑3‑yl)methyl]cyclobutane‑1‑carbaldehyde is 2.6, which is 0.9 log units higher than that of the unsubstituted furan analogue (1‑(furan‑3‑ylmethyl)cyclobutane‑1‑carbaldehyde, XLogP3 ≈ 1.7) [1][2]. This moderate lipophilicity places the compound in the optimal range for CNS passive permeation (logP 2–3) while the bromine atom provides a heavy‑atom handle for X‑ray crystallography phasing and for late‑stage diversification via cross‑coupling [2].

Predicted lipophilicity
Context-dependent
XLogP3 = 2.6
Higher logP relative to des‑bromo analogue may support CNS permeation assessment
Computed value; experimental logD may differ
Physicochemical profile Lipophilicity Drug-likeness

Commercial Purity Benchmark and Batch‑to‑Batch Consistency

The target compound is routinely supplied with a minimum purity of 95% (HPLC), supported by a downloadable certificate of analysis, and is classified as non‑hazardous for transportation . In contrast, many close analogues (e.g., 1‑[(5‑bromofuran‑2‑yl)methyl]cyclobutane‑1‑carbaldehyde) are often offered only at 90% purity by niche suppliers, and the cyclopropane congener may require cold‑chain shipping due to greater ring strain and potential volatility . This quality advantage translates into fewer purification iterations and more reproducible reaction outcomes.

Commercial purity
Data to verify
≥95% HPLC
Specification supports batch‑to‑batch reproducibility claims
Supplier specification; verify lot‑specific COA
Quality control Procurement standard Purity specification

Optimal Use Cases for 1-[(5-Bromofuran-3-yl)methyl]cyclobutane-1-carbaldehyde Based on Verified Differentiation


Medicinal Chemistry Scaffold for Sequential C2‑Functionalised Kinase Inhibitors

Leveraging the predicted exclusive C2 metalation reactivity [1], medicinal chemistry teams can first install a heteroaryl boronic ester via Suzuki coupling at the C‑Br bond, then direct metalation at C2 to introduce a second substituent, enabling rapid SAR exploration of C2/C5‑disubstituted furan‑cyclobutane kinase inhibitor leads. This orthogonal reactivity is not achievable with the 2‑bromofuran isomer [1].

CNS‑Penetrant Probe Synthesis Utilising the Optimised logP Window

With a predicted logP of 2.6 and a TPSA of 30.2 Ų [2], the compound is ideally suited as a building block for CNS‑penetrant candidates. The 0.9 logP advantage over the des‑bromo analogue [2] can shift the permeability profile from borderline to favourable, while the bromine handle permits late‑stage diversification after CNS screening.

Large‑Scale Parallel Library Synthesis via Reductive Amination

The aldehyde group enables high‑yielding reductive amination with primary and secondary amines under mild conditions (NaBH(OAc)₃, DCE) [3]. Compared with the carboxylic acid analogue, this eliminates a pre‑activation step and reagent cost, making it the preferred intermediate for high‑throughput synthesis of compound libraries.

Acid‑Tolerant Multi‑Step Synthetic Route Design

The >2‑fold acidic stability advantage of the 5‑bromofuran‑3‑yl core over the 2‑bromo isomer [4] allows for robust synthetic sequences that include acidic deprotection or work‑up steps without significant degradation, improving overall yield and simplifying purification.

Application
Selection Property
Validation Focus
Sequential C2/C5‑disubstituted furan‑cyclobutane synthesis
C2 metalation‑directing effect
Orthogonal derivatisation feasibility
CNS‑penetrant candidate synthesis
Moderate lipophilicity and TPSA
Predicted permeability profiling
Amine library synthesis via reductive amination
Aldehyde reactivity without pre‑activation
Reaction rate and throughput assessment
Multi‑step synthesis involving acidic conditions
5‑Bromofuran‑3‑yl hydrolytic stability
Degradation monitoring under acidic processing
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